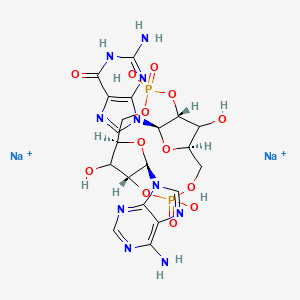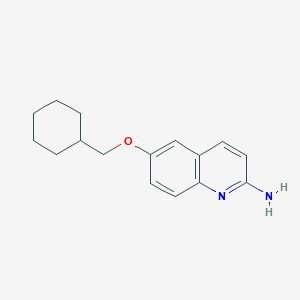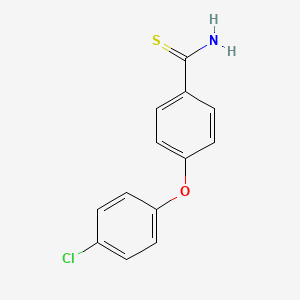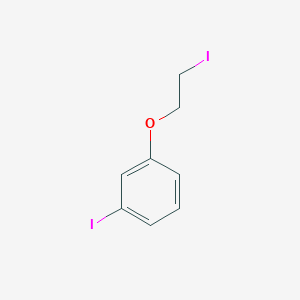![molecular formula C27H23NO B14122242 N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine](/img/structure/B14122242.png)
N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethoxy group attached to the biphenyl structure and a diphenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide under basic conditions.
Formation of the Diphenylmethanimine Moiety: The final step involves the condensation of the biphenyl derivative with benzophenone imine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho or para to the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2,3-difluoro-4’- (trans-4-propylcyclohexyl)-1,1’-biphenyl
- N-(4-ethoxycarbonylphenyl)-N’-ethyl-N’-phenylformamidine
Uniqueness
N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine is unique due to its specific structural features, such as the combination of an ethoxy group and a diphenylmethanimine moiety.
Properties
Molecular Formula |
C27H23NO |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxyphenyl)phenyl]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C27H23NO/c1-2-29-24-19-17-21(18-20-24)25-15-9-10-16-26(25)28-27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,2H2,1H3 |
InChI Key |
VYTCOEDNBXSFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=CC=C2N=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


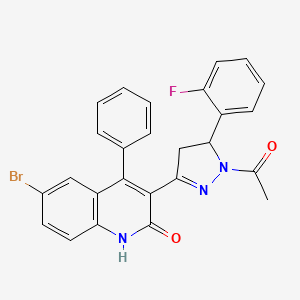
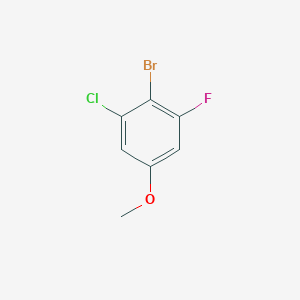


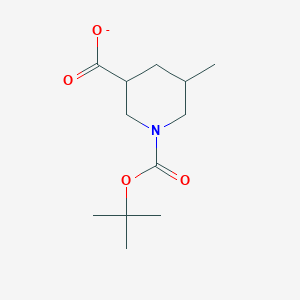
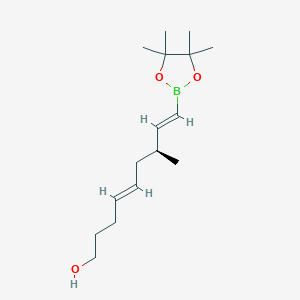
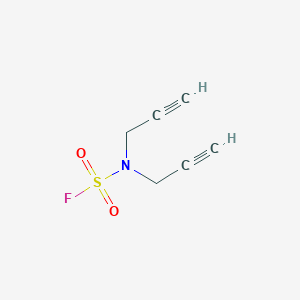
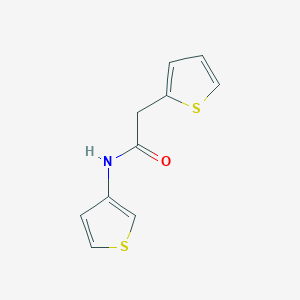
![3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)

